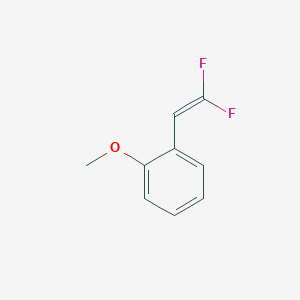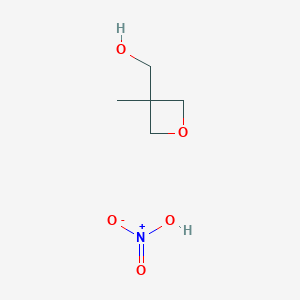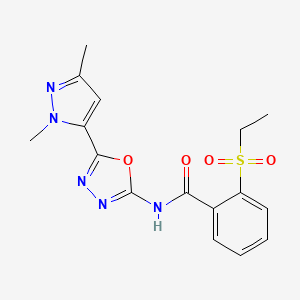
beta,beta-Difluoro-2-methoxystyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta,beta-Difluoro-2-methoxystyrene: is an organic compound characterized by the presence of two fluorine atoms and a methoxy group attached to a styrene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the fluorination of styrene derivatives using reagents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent) or other fluorinating agents . The reaction conditions often require careful control of temperature and solvent to achieve high yields and selectivity.
Industrial Production Methods: Industrial production of beta,beta-Difluoro-2-methoxystyrene may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of these methods depends on the availability of starting materials and the efficiency of the fluorination process.
Analyse Des Réactions Chimiques
Types of Reactions: Beta,beta-Difluoro-2-methoxystyrene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can yield difluoromethylated products.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorinated positions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include difluoromethylated derivatives, carbonyl compounds, and substituted styrenes.
Applications De Recherche Scientifique
Beta,beta-Difluoro-2-methoxystyrene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the design of drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of advanced materials with unique properties, such as increased resistance to degradation.
Mécanisme D'action
The mechanism by which beta,beta-Difluoro-2-methoxystyrene exerts its effects involves the interaction of its fluorine atoms with various molecular targets. The presence of fluorine atoms can enhance the compound’s stability and reactivity by influencing electronic properties and steric effects. These interactions can affect molecular pathways and lead to the formation of specific products in chemical reactions.
Comparaison Avec Des Composés Similaires
Beta-Tosyl-alpha,beta-difluoro-2-methoxystyrene: Contains a tosyl group in addition to the fluorine and methoxy groups.
Difluoromethylated styrenes: Compounds with similar fluorination patterns but different substituents.
Uniqueness: Beta,beta-Difluoro-2-methoxystyrene is unique due to its specific combination of fluorine and methoxy groups, which confer distinct chemical properties and reactivity compared to other fluorinated styrenes. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and materials.
Propriétés
Formule moléculaire |
C9H8F2O |
|---|---|
Poids moléculaire |
170.16 g/mol |
Nom IUPAC |
1-(2,2-difluoroethenyl)-2-methoxybenzene |
InChI |
InChI=1S/C9H8F2O/c1-12-8-5-3-2-4-7(8)6-9(10)11/h2-6H,1H3 |
Clé InChI |
ZHMNAPLVILMYIA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C=C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-benzyl-N-ethyl-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14125811.png)
![4-[(5E)-5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B14125812.png)
![8-(5-chloro-2-methylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14125819.png)




![2-[3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B14125848.png)



![(2S,3S,4S,5R,6S)-6-[(3S,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14125868.png)

